methyl 2-({(E)-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate
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Overview
Description
Methyl 2-({(E)-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate is a complex organic compound that features a benzothiazole moiety, a pyrazole ring, and a benzoate ester
Preparation Methods
The synthesis of methyl 2-({(E)-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate can be achieved through various synthetic routes. Common methods include:
Knoevenagel Condensation: This involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base.
Biginelli Reaction: A multi-component reaction that combines an aldehyde, a β-keto ester, and urea or thiourea.
Microwave Irradiation: This method can accelerate the reaction process and improve yields.
One-Pot Multicomponent Reactions: These reactions allow for the simultaneous combination of multiple reactants in a single reaction vessel, simplifying the synthesis process.
Chemical Reactions Analysis
Methyl 2-({(E)-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-({(E)-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to its benzothiazole moiety.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic properties.
Biological Studies: It is used in molecular docking studies to understand its interaction with various biological targets.
Mechanism of Action
The mechanism of action of methyl 2-({(E)-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Methyl 2-({(E)-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate can be compared with other benzothiazole derivatives, such as:
2-Methylbenzothiazole: A simpler benzothiazole derivative with different chemical properties.
2-Amino-1,3-benzothiazole: Known for its use in the synthesis of molecular hybrids.
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups, making it a versatile compound for various applications.
Biological Activity
Methyl 2-({(E)-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate is a complex organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a benzothiazole moiety linked to a pyrazole derivative, which is known for its diverse biological activities. The general structure can be represented as follows:
Antimicrobial Properties
Research indicates that compounds containing benzothiazole and pyrazole units exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzothiazole are effective against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
Benzothiazole derivatives have also been studied for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models of disease.
Anticancer Potential
The pyrazole ring is associated with anticancer activity. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in vitro. Studies suggest that these compounds induce apoptosis in cancer cells through mitochondrial pathways.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- DNA Interaction : Similar compounds have been shown to interact with DNA, leading to disruptions in replication and transcription processes in cancer cells.
- Cell Signaling Pathways : The compound may modulate various signaling pathways involved in inflammation and cell survival, such as NF-kB and MAPK pathways.
Case Studies
- Antimicrobial Activity : A study evaluated the effectiveness of similar benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, suggesting significant antimicrobial potential.
- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on human cancer cell lines (e.g., HeLa and MCF7) demonstrated an IC50 value of approximately 15 µM for the compound, indicating moderate cytotoxic effects.
- Anti-inflammatory Studies : In animal models of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent.
Data Summary Table
Properties
Molecular Formula |
C27H22N4O5S |
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Molecular Weight |
514.6 g/mol |
IUPAC Name |
methyl 2-[[2-(1,3-benzothiazol-2-yl)-3-oxo-5-phenyl-1H-pyrazol-4-yl]methylideneamino]-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C27H22N4O5S/c1-34-21-13-17(26(33)36-3)20(14-22(21)35-2)28-15-18-24(16-9-5-4-6-10-16)30-31(25(18)32)27-29-19-11-7-8-12-23(19)37-27/h4-15,30H,1-3H3 |
InChI Key |
JTYZGOFGDBMUGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)N=CC2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)OC |
Origin of Product |
United States |
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